4,4'-Thiodi(3-methyl-6-tert-butylphenol)
Description
Overview of Phenolic Antioxidants in Polymer and Material Stabilization
Phenolic antioxidants are a crucial class of additives used to protect organic materials, particularly plastics and rubbers, from oxidative degradation. nih.gov This degradation is a chemical process initiated by factors such as heat and ultraviolet (UV) radiation, leading to the formation of free radicals. nih.gov These highly reactive species can trigger chain reactions that break down polymer chains, resulting in a loss of mechanical properties, discoloration, and premature material failure. nih.gov
The primary mechanism by which phenolic antioxidants function is as radical scavengers. mdpi.com They contain a hydroxyl (-OH) group attached to an aromatic ring, which can donate a hydrogen atom to neutralize free radicals. nih.govbtsa.com This process transforms the highly reactive free radical into a more stable species while the antioxidant itself becomes a resonance-stabilized phenoxy radical, which is significantly less reactive and unable to propagate the degradation chain. nih.govsmolecule.com
In addition to radical scavenging, these compounds act as thermal stabilizers by inhibiting the chain reactions caused by high temperatures during processing and end-use. nih.gov This extends the material's service life and maintains its structural integrity under thermal stress. nih.gov Furthermore, many phenolic antioxidants offer protection against photo-oxidation by quenching UV-induced free radicals, thereby preserving the material's appearance and functional properties in outdoor applications. nih.gov The effectiveness of phenolic antioxidants can often be enhanced when used in combination with other stabilizers, such as phosphites and thioethers, which can lead to synergistic effects. mdpi.com
Structural Characteristics and Chemical Significance of 4,4'-Thiodi(3-methyl-6-tert-butylphenol)
4,4'-Thiodi(3-methyl-6-tert-butylphenol) is an organosulfur compound that belongs to the thiobisphenol class of antioxidants. Its chemical structure is specifically designed for high efficiency and persistence in polymer systems. The molecule consists of two phenol (B47542) units linked by a sulfur atom (a thioether bridge). Each phenolic ring is further substituted with a methyl group and a bulky tertiary-butyl group. researchgate.net
The key structural features that define its chemical significance are:
Phenolic Hydroxyl Groups: These are the primary active sites, responsible for donating hydrogen atoms to neutralize free radicals, which is the fundamental action of this class of antioxidants. btsa.comtandfonline.com
Tert-Butyl Groups: Positioned ortho to the hydroxyl groups, these large, bulky substituents provide significant steric hindrance. btsa.comresearchgate.net This steric shielding protects the hydroxyl group, stabilizes the resulting phenoxy radical, and prevents the antioxidant from participating in unwanted side reactions, thereby increasing its efficiency and persistence. btsa.comtandfonline.com The hydrophobic nature of the tert-butyl groups also enhances the compound's solubility in non-polar environments like plastics and oils. btsa.comtandfonline.com
Thioether Bridge: The sulfur linkage between the two phenolic rings is a critical feature. Sulfur-containing groups can decompose hydroperoxides, which are unstable byproducts of oxidation that can break down to form more free radicals. nih.govresearchgate.net This dual-functionality—radical scavenging from the phenolic part and hydroperoxide decomposition from the sulfur bridge—creates an intramolecular synergistic effect, making thiobisphenols highly effective stabilizers. nih.govresearchgate.netmdpi.com
This specific arrangement of functional groups results in a highly effective antioxidant that provides robust protection against thermal degradation, making it particularly valuable in high-temperature applications for plastics, rubbers, and other polymers. smolecule.comresearchgate.net
Table 1: Physicochemical Properties of 4,4'-Thiodi(3-methyl-6-tert-butylphenol)
| Property | Value |
| CAS Number | 96-69-5 |
| Molecular Formula | C₂₂H₃₀O₂S |
| Molecular Weight | 358.5 g/mol |
| Appearance | Light-gray to tan powder |
| Odor | Slightly aromatic |
| LogP (Partition Coefficient) | 7.4 |
Note: Data compiled from multiple sources. smolecule.com
Historical Context and Evolution of Thiobisphenolic Antioxidants
The use of antioxidants to prevent the degradation of materials has a long history, with early efforts focused on preserving natural substances like fats and oils. btsa.comresearchgate.net Research into oxidation and reduction reactions for industrial materials gained momentum in the late 19th century with the observation of rubber oxidation. researchgate.net The early 20th century saw significant discoveries, including the identification of hydroquinone (B1673460) and its analogues as effective antioxidants. btsa.com
The development of synthetic polymers like polyolefins after World War II created a pressing need for effective stabilizers to ensure their processability and durability. researchgate.netmdpi.com This spurred the development of a wide range of additives, with sterically hindered phenols becoming a cornerstone of polymer stabilization. mdpi.com
Research Gaps and Objectives for Comprehensive Investigation
Despite the widespread use and established effectiveness of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) and related compounds, several research gaps remain, presenting opportunities for further investigation. A primary objective for future research is to develop a more profound understanding of the synergistic mechanisms between the phenolic and thioether functionalities at a molecular level.
Key research gaps and future objectives include:
Detailed Mechanistic Studies: While the dual-function mechanism is generally accepted, detailed kinetic and computational studies are needed to fully elucidate the reaction pathways, the stability of intermediates, and the precise role of the sulfur bridge in enhancing the hydrogen-donating ability of the phenolic groups. nih.gov
Degradation Product Analysis: Comprehensive investigation into the long-term degradation products of thiobisphenolic antioxidants within various polymer matrices is required. Understanding the chemical nature and potential impact of these byproducts on material properties and environmental safety is crucial.
Performance in Advanced Polymer Systems: As new polymers, composites, and nanocomposites are developed, there is a need to evaluate the efficacy and compatibility of existing antioxidants like 4,4'-Thiodi(3-methyl-6-tert-butylphenol) in these novel systems. Their performance may differ significantly in new material environments.
Development of Next-Generation Antioxidants: There is a continuing search for more effective, non-toxic, and environmentally benign antioxidants. mdpi.com Future research could focus on manipulating the molecular scaffold of thiobisphenols, potentially by replacing the sulfur bridge with other chalcogens like selenium or tellurium, to create novel compounds with enhanced antioxidant activity. nih.gov Additionally, improving the synthesis methods to be more sustainable and cost-effective remains a persistent goal.
Computational Modeling and Prediction: Expanding the use of computational chemistry to predict the antioxidant activity of new molecular designs could accelerate the discovery of superior stabilizers. nih.gov Developing accurate models that correlate molecular structure with performance would guide the synthesis of next-generation antioxidants with tailored properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2664-38-2 |
|---|---|
Molecular Formula |
C22H30O2S2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-tert-butyl-4-[(5-tert-butyl-4-hydroxy-2-methylphenyl)disulfanyl]-5-methylphenol |
InChI |
InChI=1S/C22H30O2S2/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-26-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 |
InChI Key |
HXIQYSLFEXIOAV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1SSC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1SSC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Appearance |
Solid powder |
Color/Form |
LIGHT GREY POWDER FINE WHITE CRYSTALS Light gray to tan powder. |
density |
1.1 at 77 °F (NTP, 1992) 1.10 |
flash_point |
420 °F (NTP, 1992) 420°F |
melting_point |
302 °F (NTP, 1992) 162.0 °C 150 °C 302°F |
Other CAS No. |
96-69-5 |
physical_description |
4,4' -thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992) DryPowder; DryPowder, PelletsLargeCrystals Light-gray to tan powder with a slightly aromatic odor. |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
less than 0.1 mg/mL at 64° F (NTP, 1992) VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%) 0.08% |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,4'-thiobis(6-t-butyl-m-cresol) 4,4'-thiobis(6-tert-butyl-3-cresol) |
vapor_pressure |
6.3e-07 mm Hg at 158 °F (NTP, 1992) 0.0000006 mmHg |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 4,4 Thiodi 3 Methyl 6 Tert Butylphenol
Traditional Synthesis Pathways and Associated Challenges
The conventional and most widely employed method for synthesizing 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is through the condensation reaction of its precursor, 2-tert-butyl-5-methylphenol, with sulfur dichloride (SCl₂). This electrophilic aromatic substitution reaction effectively introduces the thioether bridge between two phenol (B47542) molecules.
However, this long-standing method is fraught with several significant challenges:
Use of Hazardous Reagents: The traditional process necessitates the use of highly corrosive and toxic chemicals, namely chlorine (Cl₂) for the synthesis of sulfur dichloride, and sulfur dichloride itself. These substances are irritating to the respiratory system and skin, posing significant occupational hazards.
Formation of Corrosive Byproducts: A major drawback of this pathway is the generation of a substantial amount of hydrogen chloride (HCl) gas as a byproduct. This acidic gas is not only corrosive to manufacturing equipment, leading to increased maintenance costs, but it also presents a significant environmental hazard if not properly scrubbed and neutralized.
Safety Concerns: The handling and storage of chlorine and sulfur dichloride require stringent safety protocols to prevent accidental releases, which could have severe consequences for both workers and the surrounding community.
An improvement to the traditional method involves introducing ammonia (B1221849) gas into the reaction system at the end of the thionation reaction to neutralize the hydrogen chloride gas. While this can increase the crude product yield to over 90%, it still does not eliminate the use of hazardous starting materials. These challenges have created a strong impetus for the development of greener and more sustainable synthetic alternatives.
Development of Greener and More Efficient Synthetic Routes
In response to the drawbacks of traditional methods, research has focused on developing environmentally benign and more efficient synthetic routes for 4,4'-Thiodi(3-methyl-6-tert-butylphenol). These efforts are centered around the use of less hazardous reagents, the reduction of waste, and the optimization of reaction conditions.
A significant advancement in the synthesis of this antioxidant involves a multi-step catalytic process that circumvents the need for sulfur dichloride. One such patented method involves the following key steps:
Iodination of the Phenol Precursor: The synthesis begins with the reaction of 2-tert-butyl-5-methylphenol with a silver salt (such as silver nitrate (B79036) or silver trifluoroacetate) and iodine in a non-organic solvent like chloroform (B151607), dichloromethane (B109758), ethyl acetate, or toluene. This step is conducted under light-tight conditions.
Thionation with Thiourea (B124793): The resulting intermediate is then reacted with copper (Cu), thiourea, and a base (either organic, like triethylamine, or inorganic, like sodium carbonate) to form the final product, 4,4'-Thiodi(3-methyl-6-tert-butylphenol).
This innovative approach offers several advantages over the traditional pathway:
Avoidance of Hazardous Reagents: This method completely avoids the use of chlorine and sulfur dichloride, thereby eliminating the associated safety and environmental risks.
Elimination of Corrosive Byproducts: The generation of hydrogen chloride gas is entirely avoided, which in turn prevents equipment corrosion and the need for extensive off-gas treatment.
Recyclability of Byproducts: The byproducts of this process, such as silver iodide and the acid liquor, are readily recoverable and can be reused, contributing to a more circular and economical process.
The following table summarizes the reaction conditions for this greener catalytic synthesis:
| Parameter | Conditions |
| Step 1: Iodination | |
| Reactants | 2-tert-butyl-5-methylphenol, Silver Salt (AgNO₃ or AgOCOCF₃), Iodine |
| Molar Ratio (Phenol:Silver Salt:Iodine) | 1 : 1.0-1.3 : 1.0-1.3 |
| Solvent | Chloroform, Dichloromethane, Ethyl Acetate, or Toluene |
| Temperature | 20-40 °C (preferably room temperature) |
| Reaction Time | 10 min - 5 h |
| Step 2: Thionation | |
| Reactants | Intermediate from Step 1, Copper (Cu), Thiourea, Base |
| Base | Organic (e.g., triethylamine) or Inorganic (e.g., sodium carbonate) |
| Molar Ratio (Base:Phenol) | 1.5-4 : 1 |
| Temperature | 50-120 °C |
| Reaction Time | 1-24 h |
This data is compiled from a patented synthesis method.
While specific solvent-free methods for the synthesis of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) are not extensively detailed in the reviewed literature, the broader field of organic synthesis is increasingly adopting mechanochemistry (grinding or milling) to reduce or eliminate the need for solvents. These techniques have been successfully applied to the synthesis of other antioxidants and organic compounds, offering advantages such as reduced waste, lower energy consumption, and simplified work-up procedures. The application of such solvent-free approaches to the synthesis of thiobisphenols represents a promising area for future research and development.
The greener catalytic method described above also contributes to waste reduction through the recycling of its byproducts, aligning with the principles of green chemistry.
The optimization of reaction conditions is crucial for maximizing yield and minimizing waste. In the greener catalytic synthesis of 4,4'-Thiodi(3-methyl-6-tert-butylphenol), careful control of parameters such as reactant molar ratios, temperature, and reaction time has been shown to achieve high yields. For instance, one example of this method reported a 91% yield with a purity of 98.2%. Another example yielded 90% with a purity of 98.6%. This demonstrates that by optimizing the reaction parameters, it is possible to achieve high efficiency while adhering to greener chemical principles.
Synthesis of Key Precursors and Intermediates
Traditionally, the synthesis of 2-tert-butyl-5-methylphenol has been carried out via the alkylation of m-cresol (B1676322) with isobutylene (B52900) using sulfuric acid or ion-exchange resins as catalysts. However, the sulfuric acid process is complex, produces numerous byproducts, has low selectivity, and poses significant safety and environmental hazards due to its corrosive nature.
More recently, the use of solid acid catalysts, particularly zeolites, has emerged as a greener and more efficient alternative. Hβ zeolite, for example, has been successfully employed as a catalyst for the alkylation of m-cresol with alkylating agents such as tert-butanol, methyl tert-butyl ether, or isobutanol.
The advantages of using Hβ zeolite as a catalyst include:
Environmental friendliness: Zeolites are solid, non-corrosive catalysts that can be easily separated from the reaction mixture and potentially reused, minimizing waste generation.
High conversion and selectivity: The use of Hβ zeolite can lead to high conversion rates of the reactants and good selectivity towards the desired 2-tert-butyl-5-methylphenol product.
Milder reaction conditions: The reaction can be carried out at lower temperatures (50-180 °C) and under normal pressure, leading to energy savings and improved safety.
The following table outlines the typical reaction conditions for the synthesis of 2-tert-butyl-5-methylphenol using Hβ zeolite as a catalyst:
| Parameter | Conditions |
| Catalyst | Hβ Zeolite (Silica-Alumina Ratio: 5-40) |
| Reactants | m-cresol and Alkylating Agent |
| Alkylating Agent | tert-butanol, methyl tert-butyl ether, or isobutanol |
| Molar Ratio (Alkylating Agent:m-cresol) | 1-5 : 1 |
| Temperature | 50-180 °C |
| Pressure | Normal Pressure |
| Reactor Type | Tank Reactor or Fixed Bed |
This data is based on a patented method for the preparation of 2-tert-butyl-5-methylphenol.
Routes to Thioether Linkage Formation
The formation of the thioether linkage in 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is a critical step in its synthesis, directly connecting the two substituted phenol rings. The primary and most established method involves the electrophilic substitution reaction between 2-tert-butyl-5-methylphenol and a sulfur-donating agent, typically sulfur dichloride. This reaction is generally carried out in an inert solvent.
The reaction proceeds by the condensation of 2-tert-butyl-5-methylphenol with sulfur dichloride. smolecule.com This process is typically conducted at elevated temperatures, often in a boiling solvent such as ethylene (B1197577) chloride, to facilitate the reaction and remove the hydrogen chloride (HCl) gas byproduct. google.com The removal of HCl is crucial as it drives the reaction to completion. google.com The stoichiometry between the phenol and the sulfur dichloride is a key parameter; a molar ratio of approximately 2:1 (phenol:sulfur dichloride) favors the formation of the desired monomeric thiobisphenol. google.com
An alternative, more recent synthetic route has been developed to avoid the use of hazardous reagents like sulfur dichloride and the subsequent generation of large quantities of hydrogen chloride gas. google.com This method involves a multi-step process. google.com Initially, 2-tert-butyl-5-methylphenol is reacted with a silver salt (such as silver nitrate or silver trifluoroacetate) and iodine in a non-organic solvent like dichloromethane or chloroform under light-proof conditions. google.comchemicalbook.com In the subsequent step, the intermediate product is reacted with thiourea and an alkali in the presence of copper to yield the final 4,4'-Thiodi(3-methyl-6-tert-butylphenol). google.com This approach is presented as a safer and more environmentally friendly option, eliminating issues with equipment corrosion associated with HCl. google.com
Detailed research findings on these synthetic routes are summarized in the table below.
Table 1: Comparison of Synthetic Routes for Thioether Linkage Formation
| Feature | Conventional Method | Alternative Method |
|---|---|---|
| Reactants | 2-tert-butyl-5-methylphenol, Sulfur Dichloride | 2-tert-butyl-5-methylphenol, Silver Salt, Iodine, Thiourea, Copper, Alkali |
| Solvent | Ethylene Chloride or other inert solvents google.com | Dichloromethane or Chloroform google.comchemicalbook.com |
| Key Conditions | Elevated temperatures (60-140°C), Reflux google.com | Room temperature, Light-proof conditions for the first step google.com |
| Byproducts | Hydrogen Chloride (gas) google.com | Silver Iodide, Acidic Liquor (recoverable) google.com |
| Reported Yield | Not specified in detail, but described as "greatly increased" over older methods google.com | 90-91% google.com |
| Advantages | Established, straightforward condensation reaction. | Avoids hazardous sulfur dichloride and HCl gas, byproducts are recoverable, potentially higher yield. google.com |
Advanced Purification Techniques for High-Purity Synthesis Products
Achieving high purity of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is essential for its industrial applications, particularly as an antioxidant where trace impurities could negatively impact performance. Following the synthesis, the crude product contains unreacted starting materials, isomers, and polymeric byproducts. google.com Therefore, robust purification techniques are employed to isolate the desired compound with high fidelity.
Recrystallization is the most commonly cited and effective method for purifying the final product. google.comchemicalbook.com The crude solid obtained after the reaction workup is dissolved in a suitable hot solvent, from which the pure compound crystallizes upon cooling. Ethanol is frequently mentioned as an effective solvent for this purpose. google.comchemicalbook.com The process leverages the difference in solubility between the target compound and impurities at different temperatures. A successful recrystallization can yield a product with purity levels exceeding 98%. google.com Two-stage crystallization processes have also been described for similar hindered phenols, where an initial crystallization from an alcohol-water mixture is followed by a second recrystallization from a pure alcohol to achieve very high purity.
Distillation can be employed as an initial purification step, particularly when the reaction is conducted in a solvent. After the reaction is complete, the solvent is removed, and the crude mixture can be distilled under vacuum. google.com This technique is effective for separating the desired product from lower-boiling point impurities and non-volatile polymeric residues. google.com
Chromatographic methods , while not as commonly detailed for the bulk industrial production of this specific compound, represent a powerful technique for achieving exceptionally high purity, especially at a laboratory scale. Column chromatography is a standard and highly effective method for separating phenolic compounds from complex mixtures based on their differing polarities. wpmucdn.com For phenolic compounds, silica (B1680970) gel is a common stationary phase, and a mobile phase consisting of a solvent system like dichloromethane/hexanes can be used to elute the components. wpmucdn.com More advanced techniques such as high-performance counter-current chromatography (HPCCC) have also been successfully applied for the semi-preparative isolation and purification of phenolic compounds from complex extracts, offering high resolution and purity. nih.gov
Melt crystallization is another advanced technique suitable for purifying thermally stable crystalline solids like hindered phenols. google.com This method involves crystallizing the desired compound directly from its molten state. The process typically includes a crystallization phase, where the melt is cooled to form crystals on a surface, followed by a "sweating" phase, where the temperature is slightly raised to melt and remove entrapped impurities. google.com This technique avoids the need for solvents, making it an environmentally friendly and efficient option for large-scale purification.
The table below summarizes the advanced purification techniques applicable to 4,4'-Thiodi(3-methyl-6-tert-butylphenol).
Table 2: Summary of Advanced Purification Techniques
| Technique | Principle | Typical Application/Conditions | Achieved Purity |
|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Dissolving crude product in hot ethanol, followed by cooling to induce crystallization. google.comchemicalbook.com | >98% google.com |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Removal of solvent and separation of the product from non-volatile polymeric residues. google.com | High (Specific % not detailed) |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel) from a mobile phase. wpmucdn.com | Laboratory-scale separation using solvent gradients (e.g., hexanes/dichloromethane). wpmucdn.com | Very High (Analytical Grade) |
| Melt Crystallization | Fractional solidification of the desired compound from its molten state. google.com | Applicable for thermally stable compounds; involves controlled cooling, crystallization, and "sweating" phases. google.com | High (Specific % not detailed) |
Structure Activity Relationship Sar and Mechanistic Investigations of Antioxidant Action
Role of the Thioether Bridge in Radical Scavenging Mechanisms
The thioether bridge in 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is not merely a linker for the two phenolic rings but an active participant in the antioxidant mechanism. Phenolic compounds containing sulfur atoms, particularly thioethers, often exhibit enhanced antioxidant activity compared to their non-sulfur-containing counterparts. This enhancement is frequently attributed to a synergistic effect between the phenolic hydroxyl groups and the sulfur moiety.
The primary role of the phenolic groups is to act as radical scavengers by donating a hydrogen atom. The thioether bridge contributes by participating in hydroperoxide decomposition. In oxidative environments, hydroperoxides (ROOH) are key intermediates that can decompose to form highly reactive radicals. The sulfur atom in the thioether bridge can react with and neutralize these hydroperoxides, converting them into less reactive alcohols. This process complements the radical scavenging action of the phenolic moieties, providing a dual mechanism of protection.
Influence of Methyl and tert-Butyl Substituents on Antioxidant Efficacy and Stability
The methyl and tert-butyl groups attached to the phenolic rings of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) are crucial for its high efficacy and stability as an antioxidant. Their influence can be understood through both steric and electronic effects.
Electronic Effects: Both methyl and tert-butyl groups are alkyl substituents, which are electron-donating groups (EDGs) through an inductive effect. nih.gov By pushing electron density into the aromatic ring, they increase the electron density on the phenolic hydroxyl group. nih.gov This enrichment of electron density weakens the O-H bond, lowering its bond dissociation enthalpy (BDE). A lower BDE facilitates the donation of the hydrogen atom to a free radical, thus enhancing the radical scavenging activity. The methyl group is positioned meta to the hydroxyl group, while the tert-butyl group is in the ortho position, and their combined electron-donating influence enhances the reactivity of the phenol (B47542).
| Substituent | Position | Primary Effect | Consequence on Antioxidant Action |
| tert-Butyl | ortho to -OH | Steric Hindrance | Stabilizes the resulting phenoxyl radical, preventing unwanted secondary reactions. Protects the -OH group. |
| Electronic (Inductive) | Donates electron density to the ring, weakening the O-H bond and facilitating H-atom donation. | ||
| Methyl | meta to -OH | Electronic (Inductive) | Donates electron density to the ring, contributing to the weakening of the O-H bond. |
Electron Transfer and Hydrogen Atom Transfer Pathways in Oxidation Inhibition
Phenolic antioxidants primarily inhibit oxidation through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov These mechanisms often occur competitively, with the predominant pathway being influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent.
In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•).
ArOH + R• → ArO• + RH
This pathway is generally favored in non-polar media. The efficiency of the HAT mechanism is directly related to the O-H bond dissociation enthalpy (BDE); a lower BDE value indicates a greater propensity for hydrogen donation and thus higher antioxidant activity.
The Single Electron Transfer (SET) mechanism proceeds in steps. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is often followed by the deprotonation of the radical cation to yield the same phenoxyl radical as in the HAT pathway. This variant is often referred to as Sequential Proton Loss Electron Transfer (SPLET) or Electron Transfer-Proton Transfer (ET-PT).
ArOH + R• → ArOH•+ + R⁻ ArOH•+ → ArO• + H⁺
The SET pathway is more common in polar solvents which can stabilize the charged intermediates. nih.gov The tendency of a compound to undergo SET is related to its ionization potential (IP); a lower IP facilitates electron donation. For 4,4'-Thiodi(3-methyl-6-tert-butylphenol), the specific mechanism employed depends on the reaction conditions, but its structure is well-suited for both pathways, a characteristic of many highly effective phenolic antioxidants.
Comparative Mechanistic Studies with Analogues and Isomers
To better understand the structure-activity relationships of 4,4'-Thiodi(3-methyl-6-tert-butylphenol), it is informative to compare its antioxidant action with that of its structural isomers and analogues. These comparisons highlight the importance of substituent positioning and the nature of the bridge connecting the phenolic rings.
2,2'-Thiobis(6-tert-butyl-p-cresol) is a structural isomer of 4,4'-Thiodi(3-methyl-6-tert-butylphenol), with the key difference being the attachment points of the thioether bridge to the phenolic rings. In the 2,2'-isomer, the sulfur atom links the rings at the ortho position relative to the hydroxyl groups, whereas in the 4,4'-compound, the linkage is at the para position.
This positional difference has significant implications for the molecule's conformation and the interaction between the sulfur atom and the hydroxyl groups. In the 2,2'-isomer, the proximity of the thioether bridge to the hydroxyl groups allows for the formation of a strong intramolecular hydrogen bond. This hydrogen bond can stabilize the parent molecule and influence the O-H bond dissociation enthalpy, thereby affecting its radical scavenging kinetics.
| Compound | Linkage Position | Key Structural Feature | Potential Mechanistic Implication |
| 4,4'-Thiodi(3-methyl-6-tert-butylphenol) | para, para' | Sulfur is distant from -OH groups. | No intramolecular H-bonding; sulfur may stabilize radical via resonance. |
| 2,2'-Thiobis(6-tert-butyl-p-cresol) | ortho, ortho' | Sulfur is adjacent to -OH groups. | Potential for intramolecular H-bonding, affecting O-H BDE and reactivity. |
Replacing the thioether (-S-) bridge with a disulfide (-S-S-) bridge to form 4,4'-Dithiobis(3-methyl-6-tert-butylphenol) introduces another layer of complexity to the antioxidant mechanism. While both sulfur-containing bridges can participate in antioxidant reactions, their reactivity differs.
The disulfide bond is generally weaker and more reactive than the C-S bonds of a thioether. Disulfides are known to react with radicals and can also undergo thiol-disulfide exchange reactions. In the context of antioxidant action, the disulfide analogue can also scavenge radicals via its phenolic hydroxyl groups. However, the disulfide bridge itself can interact with radicals or be oxidized, leading to different decomposition products compared to the thioether.
Comparative studies on analogous sulfur-containing antioxidants, such as tocopherol derivatives, have indicated that thioether-bridged compounds can react with peroxyl radicals significantly faster than their disulfide counterparts. This difference is often attributed to the strength of intramolecular hydrogen bonding to the sulfur bridge, which can be stronger in disulfides, potentially hindering the HAT process. The disulfide bridge, however, may offer other protective mechanisms, such as reacting with different types of reactive species or participating in redox cycling pathways.
Theoretical and Computational Chemistry Approaches to Mechanistic Elucidation
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of antioxidant action at a molecular level. researchgate.net These methods allow for the calculation of various quantum chemical parameters that are directly related to the antioxidant activity of compounds like 4,4'-Thiodi(3-methyl-6-tert-butylphenol). nih.govsemanticscholar.org
Key parameters calculated to predict antioxidant efficacy include:
Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of the O-H bond. It is a primary indicator of the ease of hydrogen atom donation, which is central to the HAT mechanism. A lower BDE value generally correlates with higher radical scavenging activity. researchgate.net
Ionization Potential (IP): This represents the energy required to remove an electron from the antioxidant molecule. It is a key descriptor for the SET mechanism. A lower IP value suggests a greater ability to donate an electron.
Proton Affinity (PA): This parameter relates to the enthalpy change upon deprotonation of the antioxidant and is relevant for the SPLET (Sequential Proton Loss Electron Transfer) mechanism, which is often dominant in polar solvents. nih.gov
By calculating these parameters for 4,4'-Thiodi(3-methyl-6-tert-butylphenol) and its analogues, researchers can predict their relative antioxidant activities and determine the most thermodynamically favorable antioxidant pathway (HAT, SET, or SPLET) in different environments (gas phase vs. solvents). nih.gov
Furthermore, computational models can be used to analyze the geometry of the molecule, the stability of the resulting phenoxyl radical, and the distribution of electron spin density. For 4,4'-Thiodi(3-methyl-6-tert-butylphenol), DFT studies can elucidate how the thioether bridge and the alkyl substituents contribute to radical stabilization through resonance and steric effects. These theoretical insights complement experimental data and provide a deeper understanding of the structure-activity relationships that govern its function as a potent antioxidant. researchgate.net
Applications of 4,4 Thiodi 3 Methyl 6 Tert Butylphenol in Polymer Science and Materials Engineering
Stabilization of Polyolefins against Thermal and oxidative Degradation
In polyethylene (B3416737) systems, 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is utilized to maintain polymer integrity during processes like extrusion and molding and to ensure long-term stability of the final product. chemicalbook.com Its effectiveness is often evaluated by measuring the Oxidative Induction Time (OIT), which indicates the material's resistance to oxidation at elevated temperatures. A longer OIT signifies better stabilization. The incorporation of this antioxidant significantly extends the OIT of polyethylene, protecting it from premature failure.
Table 1: Representative Effect of a Hindered Phenolic Antioxidant on the Oxidative Induction Time (OIT) of Polyethylene
This table illustrates the typical performance improvement expected with the addition of an antioxidant like 4,4'-Thiodi(3-methyl-6-tert-butylphenol). Actual values can vary based on the specific grade of polyethylene, antioxidant concentration, and test conditions.
| Sample | Antioxidant Concentration | OIT at 200°C (minutes) |
| Unstabilized PE | 0% | < 5 |
| Stabilized PE | 0.1% - 0.5% | > 30 |
Polypropylene (B1209903) is particularly vulnerable to thermal oxidation due to the presence of tertiary carbon atoms in its backbone. 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is crucial for preserving the molecular weight of polypropylene during processing. chemicalbook.com A key performance indicator is the Melt Flow Index (MFI), which measures the ease of flow of the molten polymer. Degradation typically leads to a significant increase in MFI due to polymer chain scission. The addition of this antioxidant helps to stabilize the MFI, ensuring consistent processing and maintaining the mechanical strength of the final product.
Table 2: Representative Effect of a Hindered Phenolic Antioxidant on the Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions
This table illustrates the typical stabilization effect provided by an antioxidant like 4,4'-Thiodi(3-methyl-6-tert-butylphenol). Actual values depend on the specific grade of polypropylene, processing conditions, and antioxidant concentration.
| Sample | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion | % Change in MFI |
| Unstabilized PP | 4.0 | 12.0 | +200% |
| Stabilized PP | 4.1 | 5.5 | +34% |
Role in Enhancing Durability of Synthetic Rubbers
Synthetic rubbers, used in a vast range of applications, are prone to degradation from heat, oxygen, and ozone, which leads to hardening, cracking, and a loss of elasticity. 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is an effective, non-staining antioxidant for various synthetic elastomers, including neoprene. chemicalbook.com It protects the rubber network by scavenging the free radicals formed during oxidative aging. The durability of stabilized rubber is often assessed by measuring the retention of physical properties, such as Mooney viscosity, after accelerated aging. While specific data for 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is limited in publicly available literature, studies on structurally analogous compounds like 4,4′-bis(2,6-di-tert-butylphenol) provide insight into its high performance. researchgate.netresearchgate.net
Table 3: Performance of a Structurally Similar Antioxidant, 4,4′-bis(2,6-di-tert-butylphenol), in Butyl and Polyisoprene Rubber
Data from a study on a closely related thio-bisphenolic antioxidant, demonstrating the typical protective effects in synthetic rubbers after accelerated aging. researchgate.net
| Rubber Type | Antioxidant | Mooney Viscosity Before Aging | Mooney Viscosity After Aging | Property Retention |
| Butyl Rubber | None | 54.1 | - (Degraded) | - |
| Butyl Rubber | 4,4′-bis(2,6-di-tert-butylphenol) | 54.1 | 54.7 | ~101% |
| Polyisoprene (SKI-3) | None | 73.1 | - (Degraded) | - |
| Polyisoprene (SKI-3) | 4,4′-bis(2,6-di-tert-butylphenol) | 73.1 | 66.7 | ~91% |
Integration into Adhesives and Coatings for Extended Shelf Life
Adhesives and coatings can degrade during storage and application due to autoxidation, which is initiated by heat, light, and impurities. This degradation can manifest as discoloration (especially yellowing), changes in viscosity, and loss of adhesive strength. As a potent antioxidant, 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is incorporated into these formulations to intercept the free-radical reactions. By preventing premature curing and preserving the chemical integrity of the binders and resins, it ensures a longer shelf life and consistent performance of the final product.
Stabilization of Fuels and Lubricants
The performance of fuels and lubricants can be severely compromised by oxidation, which leads to the formation of sludge, varnish, and corrosive by-products. These degradation products can clog filters, foul engine components, and increase fluid viscosity. 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is used as a stabilizer in these systems to inhibit oxidation. researchgate.net Its high solubility in hydrocarbons and excellent thermal stability make it well-suited for these high-temperature applications. By neutralizing free radicals, it slows down the degradation process, helping to maintain the performance and extend the service life of the fuels and lubricants.
Function as a Polymerization Inhibitor in Specific Monomer Systems
During the manufacturing, transportation, and storage of reactive vinyl monomers like styrene (B11656) and butadiene, unintended polymerization can occur, initiated by heat, light, or contaminants. This can lead to product loss, equipment fouling, and hazardous runaway reactions. 4,4'-Thiodi(3-methyl-6-tert-butylphenol), like other hindered phenols, can function as a polymerization inhibitor. cymitquimica.com In the presence of dissolved oxygen, it effectively scavenges peroxy radicals that are formed when monomer radicals react with oxygen. This termination step is significantly faster than the monomer's self-polymerization, thus preventing the onset of a chain reaction and ensuring the monomer remains stable until it is ready for use. ncats.iodic-global.com
Emerging Applications in Novel Material Formulations and Composites
While 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is a well-established antioxidant in conventional polymers, ongoing research and development are exploring its potential in more advanced and novel material formulations. Its inherent thermal stability and effective radical scavenging capabilities make it a candidate for enhancing the durability and performance of next-generation composites and specialty polymers. These emerging applications leverage its protective properties to meet the demanding requirements of new technologies and more sustainable material solutions.
One of the key areas of investigation is the use of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) in advanced polymer composites. These materials, which often incorporate fillers and reinforcements to achieve specific mechanical, thermal, or electrical properties, are susceptible to degradation at the polymer-filler interface, particularly during high-temperature processing. The presence of an effective antioxidant like 4,4'-Thiodi(3-methyl-6-tert-butylphenol) can mitigate this degradation, preserving the integrity of the composite and ensuring long-term performance.
Research is also extending to the stabilization of recycled polymer composites. As the use of recycled plastics becomes more prevalent, there is a critical need for stabilizers that can protect these materials from the cumulative effects of heat history and processing-induced degradation. 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is being evaluated for its ability to enhance the melt stability and service life of composites made from recycled polyolefins and other plastics, thereby improving their viability for higher-value applications.
Furthermore, the unique molecular structure of 4,4'-Thiodi(3-methyl-6-tert-butylphenol), featuring a sulfur bridge, offers potential for synergistic interactions with other additives. energiforsk.se This is being explored in the development of advanced stabilizer packages for specialty polymers and thermoplastic elastomers. By combining this phenolic antioxidant with other stabilizers, such as phosphites and hindered amine light stabilizers (HALS), researchers aim to create highly effective, multi-functional systems that provide comprehensive protection against a range of degradation mechanisms.
A notable application that is gaining traction is in wire and cable insulation compounds, particularly those based on cross-linked polyethylene (XLPE). The high processing temperatures and long service life requirements of these materials necessitate a robust antioxidant system. 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is being investigated for its ability to provide long-term thermal stability to XLPE, helping to maintain its electrical and mechanical properties over decades of use.
While extensive published data on the performance of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) in many of these emerging areas is still developing, the principles of its antioxidant function and its proven effectiveness in traditional applications provide a strong basis for its consideration in these novel formulations. The following table provides an illustrative example of the kind of performance enhancements that can be expected when a phenolic antioxidant of a similar class is used in a polymer matrix.
| Material Formulation | Antioxidant System | Test Condition | Performance Metric | Result |
| Polypropylene (PP) | 0.3 wt% 4,4'-Bis(2,6-di-tert-butylphenol) | Thermal Analysis | Onset of Degradation Temperature | Increased compared to unstabilized PP |
| Isoprene Rubber (SKI-3) | 0.1 wt% 4,4'-Bis(2,6-di-tert-butylphenol) | Accelerated Aging | Plasticity Retention Index (%) | 72 |
| Isoprene Rubber (SKI-3) | 0.3 wt% 4,4'-Bis(2,6-di-tert-butylphenol) | Accelerated Aging | Plasticity Retention Index (%) | 91 |
Note: The data in this table is for the related compound 4,4'-Bis(2,6-di-tert-butylphenol) and is provided for illustrative purposes to show the typical performance benefits of a high-stability phenolic antioxidant in polymer systems. researchgate.net
Advanced Analytical Methodologies for Characterization and Performance Assessment
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of 4,4'-Thiodi(3-methyl-6-tert-butylphenol), providing detailed information about its atomic and molecular composition.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, the spectrum is relatively simple. Key resonances include signals for the bulky tert-butyl groups, the methyl groups attached to the aromatic rings, the aromatic protons, and the phenolic hydroxyl protons.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon skeleton, confirming the presence of the substituted phenolic rings and the aliphatic side chains.
Table 1: Predicted NMR Chemical Shifts (δ) for 4,4'-Thiodi(3-methyl-6-tert-butylphenol)
| Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| tert-Butyl Protons (-C(CH₃)₃) | ~ 1.4 | ~ 31.5 (CH₃), ~ 34.0 (quaternary C) |
| Methyl Protons (-CH₃) | ~ 2.2 | ~ 20.5 |
| Aromatic Protons (-ArH) | ~ 7.0 - 7.3 | ~ 125 - 145 |
Thermal Analysis Techniques for Stability Assessment (e.g., TGA, DSC – focus on material stability not compound properties)
Thermal analysis techniques are pivotal in evaluating the performance of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) as a stabilizer in polymeric materials. By subjecting the material to controlled temperature programs, these methods can determine how the antioxidant enhances the thermal stability of the polymer.
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. When used to assess the stability of a polymer containing 4,4'-Thiodi(3-methyl-6-tert-butylphenol), TGA can reveal the onset temperature of degradation. An increase in this degradation temperature compared to the unstabilized polymer is a direct indicator of the antioxidant's effectiveness.
For instance, in a study on the stabilization of polypropylene (B1209903), the effect of a structurally similar bisphenolic antioxidant was evaluated using TGA. The results demonstrated a significant increase in the degradation temperature of the polymer in the presence of the antioxidant.
Differential Scanning Calorimetry (DSC) is another powerful thermal analysis technique that measures the heat flow into or out of a material as it is heated, cooled, or held at a constant temperature. DSC can be used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a polymer. The addition of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) can influence these thermal properties, and DSC is used to monitor these changes, providing insights into the miscibility and interaction of the antioxidant with the polymer matrix. A study on chlorinated polyethylene (B3416737) (CPE) and polyvinyl alcohol (PVA) composites showed that the addition of an antioxidant could lead to phase separation, which was observable through DSC analysis. researchgate.net
A study on polypropylene stabilized with a bisphenolic antioxidant provides illustrative data on how thermal analysis can demonstrate the stabilizing effect.
Table 1: Degradation Temperatures of Stabilized Polypropylene Samples
| Stabilizer | Concentration (wt %) | Temperature of 5% Weight Loss (°C) | Temperature of 10% Weight Loss (°C) |
|---|---|---|---|
| None | - | 250 | 275 |
| Antioxidant | 0.3 | 310 | 330 |
This table is generated based on representative data from a study on a similar bisphenolic antioxidant to illustrate the typical stabilizing effect observed with TGA.
Techniques for Quantification and Detection in Material Matrices
The accurate quantification and detection of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) in various material matrices are essential for quality control, regulatory compliance, and understanding its behavior, such as migration from packaging materials.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. To analyze 4,4'-Thiodi(3-methyl-6-tert-butylphenol) in a polymer, the sample is typically first subjected to an extraction step using a suitable solvent. The extract is then injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for unambiguous identification and quantification of the target antioxidant. A developed GC-MS method can be used for the simultaneous determination of several phenolic compounds, including derivatives of tert-butylphenol. nih.gov
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation, identification, and quantification of components in a mixture. HPLC is particularly suitable for non-volatile or thermally labile compounds. For the analysis of 4,4'-Thiodi(3-methyl-6-tert-butylphenol), a polymer extract is injected into the HPLC system. The separation is achieved based on the compound's affinity for the stationary and mobile phases. A detector, such as a UV-Vis or a mass spectrometer (LC-MS), is used for detection and quantification. HPLC methods have been successfully developed for the determination of other phenolic compounds like bisphenol-A and 4-tert-octylphenol (B29142) in various samples. nih.gov
Table 2: Comparison of Analytical Techniques for 4,4'-Thiodi(3-methyl-6-tert-butylphenol) Analysis
| Technique | Principle | Sample Preparation | Selectivity | Sensitivity |
|---|---|---|---|---|
| GC-MS | Separation by boiling point, detection by mass-to-charge ratio | Solvent extraction, derivatization may be required | High | High |
| HPLC | Separation by polarity, detection by UV absorption or mass spectrometry | Solvent extraction | Moderate to High | Moderate to High |
Environmental Fate and Degradation Pathways of 4,4 Thiodi 3 Methyl 6 Tert Butylphenol
Environmental Persistence and Mobility in Various Compartments (air, soil, water)
The environmental persistence and mobility of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) are largely influenced by its low water solubility and high lipophilicity.
Air: Specific data on the atmospheric half-life of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is not readily available. However, related phenolic compounds are known to be susceptible to degradation by atmospheric radicals. For instance, the calculated atmospheric half-life for a similar compound, 4-tert-butylphenol (B1678320), is estimated to be around 3.2 hours due to reaction with hydroxyl radicals. industrialchemicals.gov.au Given the presence of phenolic hydroxyl groups in 4,4'-Thiodi(3-methyl-6-tert-butylphenol), it is likely to undergo similar atmospheric oxidation processes, suggesting a relatively short persistence in the gas phase.
Soil: The mobility of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) in soil is expected to be low. This is due to its high calculated octanol-water partition coefficient (LogP) of 7.4, which indicates a strong tendency to adsorb to organic matter in soil and sediment. smolecule.com Chemicals with high LogP values are generally considered to have low mobility in soil. While a specific soil sorption coefficient (Koc) for this compound is not available, it can be estimated to be high based on its lipophilicity, suggesting it will be largely immobile in most soil types. researchgate.net The persistence of this compound in soil is not well-documented, but its structure suggests that it may be subject to microbial degradation, a common fate for phenolic compounds in soil. europa.eu
Water: 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is characterized by its very low water solubility, which is reported to be less than 0.1 mg/L. noaa.gov This insolubility limits its transport in aqueous environments. If released into water, it is expected to partition from the water column to sediment and suspended organic matter. Information regarding its half-life in water is not available in the reviewed literature. europa.eu
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Water Solubility | < 0.1 mg/L | Low mobility in water; tendency to partition to sediment. |
| LogP | 7.4 (calculated) | High potential for sorption to soil and sediment; low mobility. smolecule.com |
| Vapor Pressure | 6.3 x 10-7 mmHg at 158°F | Low volatility, suggesting limited partitioning to the atmosphere. noaa.gov |
Abiotic Degradation Mechanisms
Abiotic degradation processes, including photodegradation, thermal degradation, and hydrolysis, play a role in the environmental transformation of 4,4'-Thiodi(3-methyl-6-tert-butylphenol).
This compound is noted to be sensitive to light, which suggests that photodegradation can be a significant degradation pathway. echemi.com While specific studies on the photodegradation pathways and kinetics of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) are limited, research on similar phenolic compounds, such as 4-tert-butylphenol, indicates that photolysis in water can occur. The photodegradation of 4-tert-butylphenol has been shown to produce transformation products like 4-tert-butylcatechol (B165716) and dimers. nih.gov It is plausible that 4,4'-Thiodi(3-methyl-6-tert-butylphenol) undergoes similar photochemical reactions, likely involving the phenolic hydroxyl groups and the thioether bridge.
4,4'-Thiodi(3-methyl-6-tert-butylphenol) is utilized as an antioxidant to enhance the thermal stability of polymers like plastics and rubber. smolecule.comcymitquimica.com This application implies that the compound itself possesses a degree of thermal stability. However, at elevated processing temperatures or during the thermal degradation of the polymer matrix, this antioxidant can also degrade. wikipedia.org The degradation of phenolic antioxidants in polymers can involve the breaking of chemical bonds, leading to the formation of various degradation products. dtic.mil The specific thermal degradation products of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) within polymer systems have not been extensively documented in the available literature.
The compound is reported to be sensitive to base hydrolysis. noaa.gov However, its stability under typical environmental pH conditions (ranging from acidic to neutral) has not been well-characterized. For many organic compounds, hydrolysis can be a significant degradation pathway in water. The rate of hydrolysis is often pH-dependent. researchgate.net Given its very low water solubility, the extent of hydrolysis in the aqueous phase may be limited.
Identification and Characterization of Environmental Transformation Products
There is a significant lack of information in the scientific literature regarding the specific environmental transformation products of 4,4'-Thiodi(3-methyl-6-tert-butylphenol). Based on its chemical structure and the known degradation pathways of similar phenolic and sulfur-containing compounds, potential transformation products could include:
Oxidation products: The thioether bridge could be oxidized to form sulfoxides and sulfones. The phenolic rings could also be further hydroxylated or oxidized to form quinone-like structures.
Photodegradation products: As with other phenolic compounds, photodegradation could lead to the formation of catechols, hydroquinones, and dimeric structures. nih.gov
Hydrolysis products: Under certain conditions, the thioether bond could potentially be cleaved, although this is generally a stable linkage.
Further research is needed to identify and characterize the metabolites and degradation products of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) to fully understand its environmental risk.
Mitigation Strategies for Environmental Release and Impact
Mitigation strategies for reducing the environmental release and impact of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) can be implemented at various stages of its lifecycle.
Industrial Release Prevention:
Process Optimization: In manufacturing and formulation facilities, optimizing processes to minimize the loss of the antioxidant can reduce direct environmental releases. This includes using closed systems for chemical transfers and minimizing dust formation. europa.eu
Wastewater Treatment: Industrial wastewater containing this compound should be treated using advanced oxidation processes or activated carbon adsorption to effectively remove phenolic compounds before discharge. nih.gov
Best Management Practices: Implementing best management practices in the plastics and rubber industries, such as proper storage and handling of antioxidant additives, can prevent spills and accidental releases. cowinextrusion.com
Remediation of Contaminated Environments:
Soil Remediation: For soil contaminated with phenolic compounds, bioremediation using microorganisms capable of degrading these substances has shown promise. europa.eu Phytoremediation, the use of plants to remove or degrade contaminants, is another potential strategy. cowinextrusion.com
Water Remediation: In cases of water contamination, methods such as adsorption onto activated carbon and advanced oxidation processes can be employed to remove phenolic compounds. epa.gov
| Strategy | Description | Applicable Stage |
|---|---|---|
| Process Optimization | Using closed systems and minimizing dust to reduce losses during manufacturing and use. europa.eu | Industrial Use |
| Wastewater Treatment | Employing advanced oxidation or activated carbon to treat industrial effluents. nih.gov | Industrial Use |
| Bioremediation | Utilizing microorganisms to degrade the compound in contaminated soil. europa.eu | Remediation |
| Phytoremediation | Using plants to remove or break down the compound in soil and water. cowinextrusion.com | Remediation |
Future Research Directions and Innovations
Exploration of Bio-Inspired or Bio-Derived Synthetic Routes
The synthesis of antioxidants is undergoing a paradigm shift, with a growing interest in environmentally benign and sustainable methods. Bio-inspired and bio-derived synthetic routes offer a promising alternative to conventional chemical synthesis. Research in this area focuses on leveraging natural precursors and enzymatic processes to create novel antioxidants.
Future research could focus on utilizing readily available bio-based phenols and phenoxy radicals to construct complex antioxidant molecules. Phenolic acids, which are abundant in plants, can serve as building blocks for new antioxidant structures. nih.gov The inherent antioxidant properties of these natural compounds can be enhanced through strategic chemical modifications. mdpi.comchemrxiv.org For instance, sustainable phenolic acids like 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid have been chemically modified through esterification to produce durable antioxidant molecules. mdpi.comchemrxiv.org These bio-derived antioxidants have shown efficiency comparable to conventional fossil-based antioxidants in various polymer matrices. chemrxiv.org
Moreover, the use of natural catalysts and enzymes in the synthesis process can lead to greener and more efficient production methods. This approach aligns with the principles of green chemistry, aiming to reduce waste and energy consumption in chemical manufacturing. The development of such bio-inspired synthetic pathways could lead to a new generation of sustainable antioxidants with tailored properties for specific applications.
Development of Self-Healing and Responsive Antioxidant Systems
The concept of self-healing materials, which can autonomously repair damage, is a rapidly advancing field in polymer science. Integrating antioxidant functionalities into these systems is a critical area of future research. Antioxidants play a vital role in preserving the integrity of the polymer matrix, which is essential for the self-healing process to occur effectively.
Self-healing polymers can be broadly categorized into two types: autonomic and non-autonomic systems. researchgate.net Autonomic systems contain embedded microcapsules or vascular networks that release a healing agent when a crack occurs. mdpi.comnih.gov Non-autonomic, or intrinsic, systems rely on the inherent ability of the polymer to reform bonds, often triggered by an external stimulus like heat or light. researchgate.netmdpi.com
Future research will likely focus on designing "smart" antioxidant systems that can respond to mechanical stress or environmental triggers. For instance, mechanochemically responsive polymers could release an antioxidant like 4,4'-Thiodi(3-methyl-6-tert-butylphenol) at the site of a crack, preventing further degradation and facilitating the healing process. nih.gov This targeted delivery would enhance the efficiency of the antioxidant and prolong the material's lifespan. The development of such responsive systems will be crucial for creating more durable and resilient materials for a wide range of applications.
Computational Design and Predictive Modeling of Novel Derivatives
Computational chemistry and machine learning are becoming indispensable tools in the design and discovery of new molecules with desired properties. nih.govlp.edu.ua These in silico approaches can significantly accelerate the development of novel antioxidant derivatives of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) with enhanced efficacy and specific functionalities.
Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be used to predict the antioxidant activity of a compound based on its molecular structure. nih.govmdpi.com By analyzing the relationship between the chemical structure and antioxidant potential of a series of compounds, researchers can identify key structural features that contribute to high activity. nih.gov This knowledge can then be used to design new derivatives with improved performance. Machine learning algorithms, such as Random Forest and Support Vector Machines, have shown high accuracy in predicting the antioxidant activity of compounds. nih.gov
Density Functional Theory (DFT) is another powerful computational tool that can provide insights into the electronic structure and reactivity of antioxidant molecules. lp.edu.uamdpi.com DFT calculations can be used to determine parameters like bond dissociation energies and ionization potentials, which are critical for understanding the radical scavenging mechanisms of antioxidants. lp.edu.uaresearchgate.net This detailed understanding at the molecular level allows for the rational design of new antioxidants with optimized properties. researchgate.net The integration of these computational methods into the research and development process will enable the rapid screening of large virtual libraries of compounds, leading to the discovery of next-generation antioxidants. researchgate.net
Below is a table summarizing the performance of various machine learning models in predicting antioxidant activity, demonstrating the potential of these computational approaches.
| Model | Accuracy |
| Random Forest (RF) | > 0.9 |
| Support Vector Machine (SVM) | > 0.9 |
| XGBoost | - |
| Logistic Regression (LR) | - |
| Deep Neural Network (DNN) | - |
This data is based on a study evaluating multiple machine learning algorithms for predicting antioxidant activity. nih.gov
Integration with Sustainable Polymer Technologies and Circular Economy Initiatives
The transition to a circular economy, which emphasizes the reduction, reuse, and recycling of materials, presents both challenges and opportunities for the polymer industry. researchgate.netjcchems.com Antioxidants like 4,4'-Thiodi(3-methyl-6-tert-butylphenol) have a crucial role to play in this transition by enhancing the durability and recyclability of polymers.
The presence of effective antioxidants can help maintain the mechanical and physical properties of polymers during reprocessing, which is essential for high-quality recycling. eupegypt.com By preventing degradation during the recycling process, antioxidants contribute to the creation of a closed-loop system for plastics. researchgate.net Future research will focus on developing antioxidant formulations that are specifically designed for recycled polymers, addressing the unique challenges associated with these materials.
Furthermore, the development of bio-based and biodegradable antioxidants aligns with the principles of a circular economy by reducing the reliance on fossil fuels and minimizing environmental impact. nih.govmdpi.com The integration of these sustainable additives into polymer formulations will be a key factor in advancing the circularity of plastics. mdpi.com As the demand for sustainable materials continues to grow, the development of innovative antioxidant technologies will be essential for creating a more sustainable and resource-efficient future.
Q & A
Q. How to analyze degradation products under UV irradiation?
- Methodological Answer : Expose thin films to UV-B (280–315 nm) in a weathering chamber. Extract degradation products with acetonitrile and identify via GC-MS. Key products include sulfoxides and quinone methides; quantify using external calibration curves .
Data Analysis Considerations
- Contradictory Efficiency Data : Tabulate variables like solvent polarity, temperature, and polymer morphology to isolate confounding factors.
- Toxicity Study Parameters :
| Parameter | Value/Description | Reference |
|---|---|---|
| Dosage | 1.135 mmol% in diet | |
| Model Organism | Male Sprague-Dawley rats | |
| Key Endpoints | Hepatic triglycerides, diglycerides | |
| Analytical Method | LC-MS with electrospray ionization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
